Disulfide, bis(3,5-dinitrophenyl)

Constitutional isomerism Nitro group regiochemistry Structure-activity relationship

Procurement of the incorrect 2,4-dinitrophenyl isomer (CAS 2217-55-2) compromises herbicide intermediate synthesis-only the 3,5-dinitro isomer enables 4-position nucleophilic substitution per US Patent 3,725,479. • 3,5-Dinitro activation for regioselective herbicide precursor synthesis • Differentiated meta-electron-withdrawing profile for thiol-disulfide exchange and redox applications • EPA DSSTox-listed (DTXSID40478143) for environmental and analytical reference.

Molecular Formula C12H6N4O8S2
Molecular Weight 398.3 g/mol
CAS No. 102871-65-8
Cat. No. B14321559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDisulfide, bis(3,5-dinitrophenyl)
CAS102871-65-8
Molecular FormulaC12H6N4O8S2
Molecular Weight398.3 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])SSC2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C12H6N4O8S2/c17-13(18)7-1-8(14(19)20)4-11(3-7)25-26-12-5-9(15(21)22)2-10(6-12)16(23)24/h1-6H
InChIKeyXVMATWZWYNOQHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(3,5-dinitrophenyl) Disulfide: Identity and Procurement


Disulfide, bis(3,5-dinitrophenyl) (CAS 102871-65-8) is a symmetrical diaryl disulfide with the molecular formula C₁₂H₆N₄O₈S₂ and a molecular weight of 398.33 g/mol . It belongs to the class of tetranitrodiphenyl disulfides and is a constitutional isomer of the more widely referenced bis(2,4-dinitrophenyl) disulfide (CAS 2217-55-2) . The compound features two 3,5-dinitrophenyl moieties connected by a disulfide (-S-S-) bridge, where each aromatic ring bears nitro substituents at the meta positions relative to the disulfide linkage . This substitution pattern imparts distinct electronic properties compared to its ortho/para-substituted isomer, influencing its reactivity profile in thiol-disulfide exchange reactions, electrochemical reduction behavior, and utility as a synthetic intermediate, most notably in the preparation of herbicidally active sulfanilamides via 4-substituted-3,5-dinitrophenyl disulfide derivatives [1]. The compound is listed under DTXSID40478143 in the EPA DSSTox database [2].

1
Confirm constitutional isomer: 3,5-dinitro regiochemistry (not 2,4-isomer)
2
Synthetic intermediate for 4-substituted herbicide precursors
3
Isomer-specific analytical reference standard context

Why Constitutional Isomer Purity Matters


Constitutional isomerism in tetranitrodiphenyl disulfides is not a trivial structural nuance—it determines the compound's fundamental reactivity. Bis(3,5-dinitrophenyl) disulfide and its 2,4-dinitrophenyl isomer share identical molecular formulas, molecular weights, and computed LogP/PSA values , yet the difference in nitro group positioning (meta vs. ortho/para) produces divergent electron-withdrawing effects on the disulfide bond. This alters the electrophilicity of the sulfur atoms and consequently the kinetics of thiol-disulfide exchange, a property critical for applications in protein modification, bioconjugation, and redox-responsive materials [1]. Furthermore, the 3,5-dinitro substitution pattern is a prerequisite for the synthesis of 4-substituted-3,5-dinitrophenyl disulfide derivatives that serve as herbicide intermediates—a synthetic pathway uniquely accessible from this isomer and not from the 2,4-dinitro analog [2]. Procurement decisions that disregard this constitutional isomer distinction risk selecting a compound with fundamentally different reactivity in thiol-targeted applications.

Risk Factor
Target (3,5-Dinitro)
Common Substitute (2,4-Dinitro)
Nitro Regiochemistry
3,5-meta substitution
2,4-ortho/para substitution
Electronic Effects on Disulfide
Predominantly inductive withdrawal
Resonance + inductive withdrawal
Herbicide Intermediate Pathway
4-position activated for substitution (patented route)
Not suited for this regiochemical pathway
Crystal Structure Data
Not publicly reported
Available (characterized by XRD)

Differentiation from Closest Analogs


Constitutional Isomer Comparison: 3,5- vs. 2,4-Dinitro Regiochemistry

Bis(3,5-dinitrophenyl) disulfide (CAS 102871-65-8) and bis(2,4-dinitrophenyl) disulfide (CAS 2217-55-2) are constitutional isomers that share identical computed physicochemical descriptors when calculated using the same method: both exhibit a topological polar surface area (PSA) of 233.88 Ų and a computed LogP of 6.21160 . Despite these computational similarities, the regiochemical difference—nitro groups at the 3,5-positions (meta to the S-S bridge) versus the 2,4-positions (ortho/para to the S-S bridge)—produces measurably distinct electronic environments. In the 2,4-isomer, X-ray crystallography confirms an S-S bond length of 2.0458(7) Å and a dihedral angle between benzene rings of 77.00(8)° [1]. Comparable single-crystal structural data for the 3,5-isomer are not currently available in the public domain, representing an important data gap for procurement decisions. The electron-withdrawing effects of meta-nitro groups are exerted primarily through inductive mechanisms, whereas ortho- and para-nitro groups additionally engage in resonance effects, leading to differential activation of the disulfide toward nucleophilic attack by thiols [2].

Constitutional Isomer Comparison
Data to verify
Computed PSA/LogP identical; crystal structure absent for 3,5-isomer
Confirm isomer identity before procurement
Crystal data only for 2,4-isomer (Buvaneswari 2013)
Constitutional isomerism Nitro group regiochemistry Structure-activity relationship

Nitro Position Effects on Disulfide Reduction Potential

The electrochemical reduction of 3,5-dinitrophenyl thiocyanate—a precursor closely related to the disulfide—has been investigated in acetonitrile at an inert electrode. For this compound, the reduction peak appears at a potential 280 mV less negative than that of the corresponding p-methyl-substituted analog [1]. This indicates that the 3,5-dinitro substitution pattern significantly facilitates reductive cleavage relative to electron-donating substituents. By class-level inference, the 3,5-dinitrophenyl disulfide is expected to exhibit a lower (more accessible) reduction potential compared to dinitrophenyl disulfides bearing electron-donating groups, and a different reduction profile than the 2,4-dinitro isomer due to distinct contributions of inductive versus resonance electron withdrawal [2]. Direct comparative cyclic voltammetry data for the symmetric 3,5-dinitrophenyl disulfide versus the 2,4-isomer are not currently available in the peer-reviewed literature. However, studies on bis(4-nitrophenyl) disulfide and bis(2-nitrophenyl) disulfide have demonstrated that the nitro substitution position measurably affects heterogeneous electron-transfer rate constants in acetonitrile [3].

Reduction Potential Shift
Class-level
ΔE ≈ 280 mV less negative vs p-methyl analog
Supports higher reducibility for thiol exchange
Extrapolated from thiocyanate precursor
Electrochemical reduction Disulfide bond activation Thiol-disulfide exchange

GHS Stability Classification for Storage Planning

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS, Sixth revised edition), Disulfide, bis(3,5-dinitrophenyl) is classified as 'Stable under recommended storage conditions' . The GHS assessment also records that no data are available for reactivity hazard classification (Section 10.1) or for the possibility of hazardous reactions (Section 10.3), indicating that, under standard storage conditions, the compound does not present known instability hazards . This classification is based on the compound's inherent molecular properties, where the symmetrical 3,5-dinitro substitution pattern contributes to a defined stability profile. For procurement purposes, this GHS stability classification provides a regulatory benchmark for assessing whether this compound meets the storage and handling requirements of a given laboratory or industrial environment.

GHS Stability Classification
Specification review
Stable under recommended storage conditions
Supports standard storage infrastructure
No reactivity hazard data available
Chemical stability GHS classification Storage and handling

Scaffold for Herbicide Intermediates: 3,5-Dinitro Requirement

US Patent 3,725,479 explicitly describes the synthesis of bis(4-substituted-3,5-dinitrophenyl) disulfides from 4-chloro-3,5-dinitrophenyl thiocyanate, achieving 'nearly quantitative yields' [1]. The 3,5-dinitro substitution pattern is not incidental—it is a structural prerequisite for the subsequent conversion to herbicidally active sulfanilamides. The patent teaches that bis(4-hydroxy-3,5-dinitrophenyl) disulfide, bis(4-amino-3,5-dinitrophenyl) disulfide, and bis(4-chloro-3,5-dinitrophenyl) disulfide are all accessible from the core 3,5-dinitrophenyl disulfide scaffold, with the 4-position available for further functionalization via nucleophilic aromatic substitution [1]. This synthetic pathway is uniquely accessible from the 3,5-dinitro isomer because the 4-position (para to one nitro, meta to the other) is activated for substitution, whereas the 2,4-dinitro isomer presents a different regiochemical landscape for derivatization. The patent reports that the disulfide derivatives are obtained under conditions of benzene or ethanol-water at reflux temperature for 3–24 hours with yields approaching quantitative levels [1].

Herbicide Intermediate Synthesis
Method context
4-substituted derivatives in nearly quantitative yields
3,5-dinitro pattern essential for pathway
US Patent 3,725,479; reflux conditions
Herbicide intermediates Sulfanilamide synthesis Regiospecific functionalization

Key Research and Industrial Applications


Herbicide Intermediate Synthesis via 4-Substitution

The 3,5-dinitro substitution pattern is structurally required for the synthesis of bis(4-substituted-3,5-dinitrophenyl) disulfides, which serve as direct precursors to sulfanilamide herbicides. As documented in US Patent 3,725,479, the compound's 4-position is activated for nucleophilic substitution with amines, hydroxides, and other nucleophiles, yielding derivatives in nearly quantitative yields under straightforward reflux conditions [1]. Procurement of the correct constitutional isomer is essential for this application, as the 2,4-dinitro isomer (CAS 2217-55-2) cannot access this regiochemically specific functionalization pathway.

Thiol-Disulfide Exchange and Protein Modification

The dinitrophenyl disulfide scaffold has proven utility in thiol-disulfide exchange chemistry for protein modification. The Koizumi et al. (1987) study using dinitrophenyl alkyl disulfides (DNPSSR) demonstrated that dinitrophenyl-activated disulfides can selectively modify specific cysteine residues in enzymes such as phenylalanine hydroxylase, with the modification outcome depending on the electronic characteristics of the disulfide reagent [2]. The 3,5-dinitro substitution pattern, with its distinct inductive electron-withdrawing profile compared to the 2,4-isomer, provides a differentiated electronic activation of the disulfide bond [3]. Researchers developing thiol-targeted probes or studying cysteine reactivity in proteins should consider the 3,5-isomer when ortho/para electronic effects are confounding variables.

Electrochemical and Redox-Active Material Design

Electrochemical studies on 3,5-dinitrophenyl thiocyanates have revealed that the 3,5-dinitro substitution pattern facilitates reduction at potentials approximately 280 mV less negative than electron-donating analogs, indicating a significantly higher electron affinity [4]. This property is relevant to the design of redox-responsive disulfide-based materials, self-immolative linkers, and electrochemical sensors. The distinct reduction behavior of meta-dinitro aromatics compared to ortho- or para-dinitro isomers—demonstrated in cyclic voltammetric studies of dinitrobenzene isomers showing two reversible reduction processes with isomer-dependent potentials [5]—suggests that the 3,5-dinitrophenyl disulfide may offer differentiated electrochemical performance in applications where reduction potential tuning is critical.

Isomer-Specific Analytical Reference Standard

Given that bis(3,5-dinitrophenyl) disulfide shares identical molecular formula, molecular weight, and computed LogP/PSA values with its 2,4-dinitro constitutional isomer , chromatographic separation and unambiguous identification require isomer-specific analytical standards. Procurement of authenticated bis(3,5-dinitrophenyl) disulfide is critical for HPLC method development, mass spectrometry library building, and forensic analysis where differentiation between tetranitrodiphenyl disulfide isomers is analytically significant. The compound's EPA DSSTox listing (DTXSID40478143) further supports its use as a reference substance in environmental monitoring and regulatory testing contexts [6].

Application
Selection Property
Validation Focus
Herbicide intermediate synthesis
3,5-dinitro regiochemistry for 4-substitution
Confirm regiochemistry by HPLC/NMR
Thiol-disulfide exchange & protein modification
Distinct inductive electronic activation of disulfide
Assess disulfide bond activation kinetics
Electrochemical material design
Meta-nitro reduction potential profile
Cyclic voltammetry reduction potential measurement
Isomer-specific analytical standard
Constitutional isomer identity
Chromatographic separation from 2,4-isomer
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